Product packaging for 2-Amino-5-(methyl-d3)-thiazole(Cat. No.:CAS No. 1185307-07-6)

2-Amino-5-(methyl-d3)-thiazole

Cat. No.: B13448341
CAS No.: 1185307-07-6
M. Wt: 117.19 g/mol
InChI Key: GUABFMPMKJGSBQ-FIBGUPNXSA-N
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Description

General Overview of Thiazole (B1198619) Heterocycles in Chemical Sciences

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. globalresearchonline.netnumberanalytics.comwjrr.org This aromatic ring system is a fundamental building block in a vast array of natural and synthetic compounds. globalresearchonline.netwjrr.org The unique arrangement of its heteroatoms imparts distinct chemical and physical properties, including aromaticity, basicity, and reactivity, making it a versatile scaffold for chemical synthesis. numberanalytics.com

The thiazole nucleus is a prominent feature in numerous biologically active molecules. globalresearchonline.netnih.gov Its presence is integral to the structure of many pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.comnih.gov The ability of the thiazole ring to be readily modified at various positions allows for the fine-tuning of a molecule's pharmacological profile, making it a key target in drug discovery and development. globalresearchonline.netnih.gov

Strategic Utility of Deuterated Analogs in Advanced Chemical and Biochemical Research

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in scientific research. clearsynth.com Deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose. clearsynth.com The substitution of hydrogen with deuterium, known as deuteration, can lead to significant changes in a molecule's properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

This "kinetic isotope effect" can alter the rate of chemical reactions, particularly those involving the cleavage of a C-H bond, which is a common step in drug metabolism. nih.govacs.org By strategically replacing hydrogen atoms with deuterium at sites of metabolic activity, researchers can slow down the metabolic breakdown of a drug, potentially leading to improved pharmacokinetic properties. nih.gov

Deuterated compounds also serve as invaluable tools in a variety of research applications:

Mechanistic Studies: Tracking the fate of deuterium-labeled molecules provides insights into reaction mechanisms and metabolic pathways. clearsynth.comthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are widely used in NMR to reduce interference from hydrogen signals, thereby enhancing spectral quality. clearsynth.com

Quantitative Analysis: Deuterium-labeled compounds are often used as internal standards in mass spectrometry to improve the accuracy of measurements. thalesnano.com

Academic Contextualization of 2-Amino-5-(methyl-d3)-thiazole within Contemporary Research Paradigms

This compound is a deuterated analog of 2-amino-5-methylthiazole (B129938). The introduction of a deuterated methyl group at the 5-position of the 2-aminothiazole (B372263) core positions this compound as a valuable tool in modern research. While specific research findings solely focused on this compound are not extensively detailed in publicly available literature, its utility can be inferred from the broader context of research on deuterated compounds and thiazole derivatives.

The presence of the 2-aminothiazole scaffold, a common motif in medicinal chemistry, suggests its potential application in pharmaceutical research. researchgate.netignited.in The deuterium labeling of the methyl group could be employed to investigate the metabolic fate of related pharmaceutical compounds where the methyl group is a site of metabolic transformation. By comparing the metabolism of the deuterated and non-deuterated analogs, researchers can gain a deeper understanding of the metabolic pathways involved.

Furthermore, this compound can serve as a building block for the synthesis of more complex deuterated molecules. The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with various methods available for their preparation. derpharmachemica.comnih.govrsc.org These methods can likely be adapted for the synthesis of derivatives of this compound, providing access to a range of deuterated compounds for various research purposes.

Physicochemical Properties of 2-Amino-5-methylthiazole (Non-deuterated analog)

PropertyValue
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol ontosight.aisigmaaldrich.com
Melting Point93-98 °C sigmaaldrich.comchemicalbook.com
AppearancePowder sigmaaldrich.com
SolubilitySoluble in water, ethanol, and dichloromethane (B109758) ontosight.ai

Note: The properties listed are for the non-deuterated analog, 2-amino-5-methylthiazole. The properties of the deuterated compound are expected to be very similar.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B13448341 2-Amino-5-(methyl-d3)-thiazole CAS No. 1185307-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185307-07-6

Molecular Formula

C4H6N2S

Molecular Weight

117.19 g/mol

IUPAC Name

5-(trideuteriomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3

InChI Key

GUABFMPMKJGSBQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(S1)N

Canonical SMILES

CC1=CN=C(S1)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 5 Methyl D3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Characterization and Positional Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For isotopically labeled compounds like 2-Amino-5-(methyl-d3)-thiazole, specific NMR methods are used to verify the substitution of hydrogen with deuterium (B1214612).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the presence and chemical environment of hydrogen atoms in a molecule. In the analysis of this compound, the most significant feature is the direct consequence of isotopic labeling. Since deuterium (²H) has a different nuclear spin and resonance frequency, it is not detected in a standard ¹H NMR spectrum.

The ¹H NMR spectrum of the non-deuterated parent compound, 2-amino-5-methylthiazole (B129938), typically displays a singlet for the methyl (CH₃) protons, a singlet for the C4-H proton on the thiazole (B1198619) ring, and a broad singlet for the amino (NH₂) protons. chemicalbook.comnih.gov In contrast, the spectrum of this compound is defined by the absence of the methyl proton signal. This disappearance provides definitive evidence of successful deuteration at the methyl position. The remaining signals, corresponding to the C4-H and NH₂ protons, would be expected to show negligible changes in their chemical shifts.

Interactive Table 1: Comparative ¹H NMR Data for 2-Amino-5-methylthiazole and its Deuterated Analog

Select a compound to view its expected ¹H NMR spectral data.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. When analyzing this compound, ¹³C NMR serves two primary functions: confirming the integrity of the thiazole backbone and verifying the site of deuteration through specific isotopic effects.

The spectrum of the non-deuterated compound shows distinct signals for the three carbons of the thiazole ring (C2, C4, C5) and one for the methyl carbon. chemicalbook.com For the deuterated analog, the following changes are expected:

Isotope Shift: The resonance of the carbon atom directly bonded to the deuterium atoms (the C of the CD₃ group) experiences an upfield shift (to a lower δ value) compared to its protonated counterpart. This phenomenon, known as the deuterium isotope effect, is a reliable indicator of deuteration.

C-D Coupling: Due to the spin (I=1) of the deuterium nucleus, the signal for the CD₃ carbon is split into a characteristic multiplet, typically a 1:3:6:7:6:3:1 septet, which is often broadened due to quadrupolar relaxation. This contrasts with the sharp quartet seen for a CH₃ group in an off-resonance decoupled spectrum.

The chemical shifts of the other carbon atoms in the thiazole ring (C2, C4, and C5) are expected to remain largely unchanged, confirming that the core structure is intact. jocpr.com

Interactive Table 2: Comparative ¹³C NMR Data for 2-Amino-5-methylthiazole and its Deuterated Analog

Select a compound to view its expected ¹³C NMR spectral data.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Feature

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, offers direct insight into the chemical environment of nitrogen atoms. In the context of this compound, ¹⁵N NMR can be used to observe the deuterium-induced isotope effect on the nitrogen nuclei of the thiazole ring.

The substitution of hydrogen with deuterium at the 5-methyl position is expected to cause a small but detectable upfield shift in the resonance of the adjacent ring nitrogen (N3). This effect, transmitted through several bonds, provides further conformational evidence of the deuteration site. While the magnitude of the shift is small, modern high-field NMR instruments can resolve these differences, making ¹⁵N NMR a sophisticated tool for confirming isotopic substitution in heterocyclic systems. acs.orgnih.gov

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Isotopic Purity Assessment

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides a direct measure of the mass increase resulting from deuterium incorporation and is crucial for assessing isotopic purity.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula.

For this compound (C₄H₃D₃N₂S), HRMS can distinguish its exact mass from other species with the same nominal mass. The successful incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a predictable mass increase. By comparing the experimentally measured accurate mass with the theoretically calculated mass, HRMS provides unequivocal confirmation of the compound's elemental composition and, therefore, its successful synthesis and high isotopic purity.

Calculated Mass [M+H]⁺ for C₄H₆N₂S: 115.0324

Calculated Mass [M+H]⁺ for C₄H₃D₃N₂S: 118.0510

The observed mass matching the latter value confirms the structure.

Different ionization methods in mass spectrometry provide complementary information.

Electron Impact (EI) ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺˙) peak and a series of fragment ion peaks that form a characteristic pattern. nist.gov For this compound, the molecular ion peak would appear at m/z 117, three units higher than the non-deuterated analog (m/z 114). Furthermore, fragmentation pathways involving the methyl group, such as the loss of a methyl radical, would show a loss of 18 amu (for •CD₃) instead of 15 amu (for •CH₃), providing clear evidence for the location of the deuterium label. nih.gov

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. unito.it For this compound, ESI-MS would be expected to show a prominent ion at m/z 118 ([C₄H₃D₃N₂S+H]⁺). This technique is exceptionally useful for confirming the molecular weight of the synthesized compound and for assessing its isotopic enrichment by observing the distribution of masses around the target ion.

Table 3: Key Expected Mass Spectrometric Ions for 2-Amino-5-methylthiazole and its Deuterated Analog

Ionization ModeIon Type2-Amino-5-methylthiazole (m/z)This compound (m/z)Implication
ESI[M+H]⁺115118Confirms total molecular weight and incorporation of 3 deuterium atoms.
EI[M]⁺˙114117Confirms total molecular weight and incorporation of 3 deuterium atoms.
EI[M-CH₃/CD₃]⁺9999Confirms the location of the deuterium label on the methyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The substitution of protium with deuterium in the methyl group of this compound introduces distinct changes in the vibrational spectra compared to its non-deuterated analog, 2-Amino-5-methylthiazole. mdpi.com

In the IR spectrum, the primary amino (-NH₂) group exhibits characteristic stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. chemicalbook.com The most significant spectral change due to isotopic labeling is the appearance of C-D stretching vibrations from the methyl-d₃ group. These bands are found at lower frequencies (approximately 2100-2250 cm⁻¹) compared to the C-H stretches of a standard methyl group (typically 2850-2960 cm⁻¹), a direct consequence of the heavier mass of deuterium.

Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibrations within the ring can also be observed, typically in the 600-800 cm⁻¹ range. Similar to IR spectroscopy, the C-D vibrations of the deuterated methyl group will be distinctly shifted to lower wavenumbers.

The table below summarizes the expected key vibrational frequencies for this compound, highlighting the characteristic bands used for functional group identification.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H stretching (amine)3300 - 3500IR, Raman
C-D stretching (methyl-d₃)2100 - 2250IR, Raman
C=N stretching (thiazole ring)1600 - 1650IR, Raman
C=C stretching (thiazole ring)1500 - 1580IR, Raman
C-S stretching (thiazole ring)600 - 800Raman

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related 2-aminothiazole (B372263) derivatives allows for a robust prediction of its solid-state characteristics. researchgate.netresearchgate.net The substitution of hydrogen with deuterium does not significantly alter the molecular shape or the crystal packing forces.

The table below presents hypothetical, yet representative, crystallographic data for this compound, based on known structures of similar compounds. nih.gov

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)5 - 10
b (Å)8 - 15
c (Å)7 - 12
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)4
Key Intermolecular BondsN-H···N (amine to ring nitrogen)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This method provides a crucial verification of the compound's empirical formula and purity. For this compound, the presence of deuterium (D) is accounted for in the hydrogen (H) percentage, although its mass is different. The molecular formula is C₄H₃D₃N₂S. sigmaaldrich.com

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent atoms, including deuterium. A comparison between the experimentally determined percentages and the calculated theoretical values confirms the identity and purity of the synthesized compound. mdpi.comnih.gov

The table below shows the calculated elemental composition for this compound.

ElementSymbolAtomic Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01141.00
Hydrogen (H)H1.0082.58
Deuterium (D)D2.0145.16
NitrogenN14.00723.91
SulfurS32.0627.36
Total Hydrogen H+D -7.74

Computational and Theoretical Investigations of 2 Amino 5 Methyl D3 Thiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These methods provide a detailed picture of the electronic distribution and energy landscape, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) and Double Numerical plus Polarization (DNP) Modeling

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. mdpi.comnih.govmdpi.comnih.gov DFT calculations, often paired with basis sets like the Double Numerical plus Polarization (DNP) basis set, are used to predict a variety of molecular properties. mdpi.commdpi.com These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, dipole moments, and molecular volume. atlantis-press.comresearchgate.net

For thiazole (B1198619) derivatives, DFT studies have been employed to explore their geometry and predict their properties. mdpi.com The B3LYP functional is a commonly used hybrid functional in these calculations. mdpi.comatlantis-press.com Such computational models can reveal how the introduction of a deuterated methyl group at the 5-position of the 2-aminothiazole (B372263) ring influences the electronic properties and reactivity of the molecule. This information is crucial for understanding its potential as a drug candidate or for other chemical applications.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net For instance, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be simulated using quantum chemical methods. mdpi.comnih.gov The calculated vibrational frequencies and chemical shifts can aid in the structural elucidation of novel compounds.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling techniques, particularly docking studies, are vital for predicting how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or an enzyme. nih.govmdpi.comresearchgate.netjpionline.orgacademie-sciences.frasianpubs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net These in silico methods are a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries and the rational design of more potent and selective molecules. mdpi.comsemanticscholar.org

In silico Ligand-Target Binding Mechanisms with Proteins and Enzymes

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.netnih.govsemanticscholar.org This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For 2-Amino-5-(methyl-d3)-thiazole, docking studies can be used to hypothesize its potential biological targets and to understand the structural basis for its activity. By comparing the docking scores and binding modes of the deuterated compound with its non-deuterated counterpart, researchers can assess whether the isotopic substitution affects target binding.

Table 1: Examples of Protein Targets for Thiazole Derivatives in Docking Studies

Protein TargetPDB IDTherapeutic AreaReference
Oxidoreductase2CDU, 3NM8Antioxidant researchgate.netasianpubs.org
Cyclooxygenase-1 (COX-1)---Anti-inflammatory nih.gov
E. coli DNA gyrase B1KZNAntibacterial semanticscholar.org
Tubulin---Anticancer nih.gov
Protein Tyrosine Kinase1T46Anticancer researchgate.net
Heat Shock Protein 90 (Hsp90)---Anti-Candida mdpi.com
Lanosterol 14α-demethylase (CYP51)---Anti-Candida mdpi.com

Analysis of Non-Covalent Interactions Governing Adduct Formation

The formation of adducts, where a molecule binds to a biological macromolecule, is often governed by a network of non-covalent interactions. mdpi.comnih.govresearchgate.netrsc.org These interactions, although individually weak, collectively contribute to the stability of the complex. researchgate.netrsc.org Quantum chemical methods can be used to analyze these interactions in detail, providing a deeper understanding of the binding event. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis can reveal charge transfer interactions between the ligand and the protein. acs.org For this compound, understanding these non-covalent interactions is crucial for predicting its binding affinity and specificity for various biological targets.

Site of Metabolism (SOM) Predictions and Metabolic Stability Insights

A significant application of computational chemistry in drug discovery is the prediction of the site of metabolism (SOM) of a xenobiotic compound. uni-duesseldorf.deunivie.ac.atchemrxiv.org SOM prediction models, often based on machine learning algorithms, can identify the atoms in a molecule that are most likely to undergo metabolic transformation. univie.ac.atchemrxiv.org This information is invaluable for designing molecules with improved metabolic stability.

For this compound, SOM prediction tools can indicate whether the deuterated methyl group is a likely site of metabolism. uni-duesseldorf.de The kinetic isotope effect associated with the C-D bond can slow down metabolism at this position, potentially leading to a longer half-life and improved pharmacokinetic properties of the compound. google.comresearchgate.net Computational models can help quantify this effect and guide the design of more stable and effective drug candidates. nih.govuct.ac.za

Molecular Dynamics Simulations for Dynamic Behavior and Stability Profiling

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of molecular systems, including this compound. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule interacts with its environment, its conformational flexibility, and the stability of its various forms over time. nih.gov While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior can be inferred from simulations of analogous thiazole derivatives and the known effects of deuteration. plos.orgnih.govacs.org

MD simulations of thiazole-containing compounds are often employed to understand their interaction with biological targets, such as proteins, or their behavior in solution. mdpi.comacs.orgbohrium.com These simulations provide detailed insights into binding modes, interaction energies, and the stability of the ligand-receptor complex. plos.orgacs.org For a standalone molecule like this compound, simulations would typically be conducted in a solvent box (e.g., water) to mimic physiological conditions and to study its solvation, aggregation potential, and intrinsic dynamics. researchgate.netrsc.org

The primary parameters for a typical MD simulation of a small molecule like this compound in an aqueous environment are outlined in the table below.

Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Value/Setting
Force Field A set of parameters to calculate the potential energy of the system.CGenFF (CHARMM General Force Field), AMBER, or OPLS
Solvent Model The model used to represent water molecules in the simulation box.TIP3P, SPC/E
System Size The number of atoms in the simulation.~10,000 - 50,000 atoms (including solvent)
Temperature The temperature at which the simulation is run.300 K (approximating physiological temperature)
Pressure The pressure at which the simulation is run.1 atm
Simulation Time The duration of the simulation.50 - 500 nanoseconds (ns)
Time Step The interval between successive calculations of forces and positions.2 femtoseconds (fs)
Ensemble The statistical ensemble that defines the thermodynamic state.NPT (isothermal-isobaric)

The stability of the this compound molecule during a simulation is assessed by analyzing various structural and energetic parameters. Key metrics include the Root Mean Square Deviation (RMSD) to measure conformational changes from an initial structure, the Radius of Gyration (Rg) to assess the molecule's compactness, and the number of intramolecular and intermolecular hydrogen bonds. acs.orgresearchgate.net

The introduction of a deuterated methyl group (CD3) in place of a standard methyl group (CH3) is expected to have subtle but significant effects on the molecule's dynamic behavior and stability. acs.org Deuterium (B1214612) forms slightly stronger covalent and non-covalent bonds (including hydrogen bonds) compared to protium (B1232500) (regular hydrogen). acs.orgacs.org This is attributed to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. acs.org

In an MD simulation context, this would likely translate to:

Increased Structural Rigidity: The molecule may exhibit smaller fluctuations in bond lengths and angles involving the deuterated group. This can lead to a slightly more compact and less flexible structure. Studies on other deuterated molecules have shown they tend to be more compact and rigid in D2O. acs.org

Altered Intermolecular Interactions: The slightly different vibrational properties and bond strengths can influence interactions with surrounding solvent molecules. researchgate.net While the effect on hydrophobicity is complex, deuteration can strengthen hydrogen bonds where the methyl group acts as a weak donor or influences adjacent functional groups.

Enhanced Stability: The stronger bonds can contribute to a more stable energetic profile for the molecule. This might be observed as a lower average potential energy during the simulation.

The following table summarizes the anticipated differences in key stability metrics between the deuterated and non-deuterated forms of 2-Amino-5-methyl-thiazole based on theoretical principles.

Table 2: Predicted Comparison of Stability Metrics from MD Simulations

Metric2-Amino-5-methyl-thiazoleThis compoundExpected Difference
Average RMSD (Å) HigherLowerDeuterated form expected to be more conformationally stable.
Average Radius of Gyration (Rg) (Å) Slightly HigherSlightly LowerDeuterated form may adopt a more compact structure. acs.org
Intramolecular H-bonds BaselinePotentially more stableMinor, but possible strengthening of weak C-H···N or C-H···S interactions.
Solvent-Accessible Surface Area (SASA) (Ų) HigherLowerReflecting a more compact structure. acs.org

Reactivity and Derivatization Strategies for 2 Amino 5 Methyl D3 Thiazole

Chemical Transformations at the 2-Amino Functionality

The exocyclic amino group at the 2-position of the thiazole (B1198619) ring is a primary site for various chemical modifications.

The 2-amino group readily undergoes acylation, alkylation, and sulfonamidation reactions.

Acylation: Acylation of 2-amino-5-methylthiazole (B129938) can be achieved using various acylating agents. For instance, reaction with ethyloxalyl chloride in pyridine (B92270) at low temperatures yields ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate. google.com Similarly, acylation with acetic anhydride (B1165640) leads to the formation of 2-acetamido-5-methylthiazole (B112850). cdnsciencepub.com These reactions typically proceed by nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amino group can be alkylated, although direct N-alkylation can sometimes be challenging and may lead to mixtures of products. However, specific methods have been developed. For instance, N-alkylation of similar 2-aminothiazole (B372263) derivatives has been shown to enhance their biological activity. nih.gov

Sulfonamidation: The 2-amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides. For example, palladium-catalyzed sulfonamidation of related ethyl 2-aminothiazole-4-carboxylates has been reported using a catalytic system of [Pd(allyl)Cl]2 and a phosphine (B1218219) ligand in the presence of a primary sulfonamide. google.com This transformation is valuable for the synthesis of various biologically active compounds.

Table 1: Examples of Reactions at the 2-Amino Functionality

Reaction TypeReagentProductReference
AcylationEthyloxalyl chloride/PyridineEthyl 5-methylthiazol-2-ylcarbamoylcarboxylate google.com
AcylationAcetic anhydride2-Acetamido-5-methylthiazole cdnsciencepub.com
SulfonamidationPrimary sulfonamide/Pd catalyst2-Sulfonamido-thiazole derivative google.com

The primary amino group of 2-amino-5-methylthiazole can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents onto the thiazole core. The formation of Schiff bases typically involves the reaction of the amine with a carbonyl compound, often under reflux with an acid catalyst, to form an azomethine group (-C=N-). nih.gov These Schiff bases themselves can be valuable intermediates or final products with interesting biological properties. For instance, Schiff bases derived from 2-amino-5-methylthiazole and various aldehydes have been synthesized and their coordination chemistry with metal ions like copper(II) has been studied. researchgate.netresearchgate.netaip.org

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the activating effect of the 2-amino group and the directing effect of the 5-methyl group.

Halogenation of 2-aminothiazoles typically occurs at the 5-position if it is unsubstituted. In the case of 2-amino-5-methylthiazole, the 5-position is already occupied. Therefore, halogenation would be expected to occur at the C4-position, although this can be challenging. An attempted nitration of 2-amino-5-methylthiazole was reported to be unsuccessful, while the nitration of 2-acetamido-5-methylthiazole gave a small yield of the 4-nitro derivative, indicating the C4 position can be a site for electrophilic attack, albeit with difficulty. cdnsciencepub.com Halogenation of 2-aminothiazoles can proceed via an addition-elimination mechanism to yield 2-amino-5-halothiazoles. jocpr.com

The 2-aminothiazole moiety can be diazotized and coupled with various aromatic compounds to form azo dyes. rsc.orgrsc.org The diazotization of 2-amino-5-methylthiazole is typically carried out in the presence of sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. scispace.comjournalijar.com This diazonium salt can then be reacted with a suitable coupling component, such as phenols or aromatic amines, to yield azo compounds. rsc.orgrsc.orgjournalijar.com For example, 2-amino-5-methylthiazole has been used to synthesize azo dyes with potential anticancer activity. rsc.orgrsc.org

Table 2: Examples of Diazo-Coupling Reactions

Diazonium Salt fromCoupling ComponentProductReference
2-Amino-5-methylthiazole2-Hydroxy-3-methoxy-benzaldehyde2-Hydroxy-3-methoxy-5-(5-methyl-thiazol-2-ylazo)-benzaldehyde rsc.orgrsc.org
2-Amino-5-methylthiazoleDimethylanilineDimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine rsc.orgrsc.org
2-Amino-5-methylthiazole3-Amino phenol5-Amino-2-((5-methylthiazol-2-yl)diazenyl)phenol researchgate.net

While direct nucleophilic substitution on the thiazole ring of 2-amino-5-methylthiazole is not a common reaction, the corresponding 5-halo-2-aminothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com This provides a route to introduce a variety of functional groups at the 5-position of the 2-aminothiazole ring. The synthesis of 5-substituted-2-aminothiazoles can be achieved through a two-step process involving halogenation followed by nucleophilic substitution. jocpr.com

Article on 2-Amino-5-(methyl-d3)-thiazole Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a scientifically accurate article on the reactivity and derivatization of This compound as specified in the provided outline.

The performed searches for the synthesis of fused-ring systems, polyheterocyclic derivatives, and the incorporation of "this compound" into peptidomimetics and complex molecular architectures did not yield any specific results for this deuterated compound. The available literature focuses extensively on the non-deuterated analogue, 2-amino-5-methylthiazole , detailing its use in constructing a wide variety of advanced chemical scaffolds. nih.govresearchgate.netnih.govnih.govuq.edu.auacs.org

While the chemical reactivity of a deuterated compound is often similar to its non-deuterated counterpart, creating an authoritative and scientifically accurate article requires specific experimental data. Deuterated compounds like this compound are typically synthesized for specialized applications, such as in pharmacokinetic studies (e.g., as internal standards for mass spectrometry) or to investigate kinetic isotope effects in metabolic pathways. Their use as a general-purpose building block for creating advanced scaffolds like fused-ring systems or peptidomimetics is not documented in the retrieved sources.

Generating content based on the reactivity of the non-deuterated analogue would be speculative and would not meet the required standard of scientific accuracy for the specific, deuterated compound requested. Therefore, the sections on the synthesis of advanced thiazole-based scaffolds and its incorporation into complex molecular architectures cannot be completed as requested.

Mechanistic Investigations at the Molecular and Biochemical Levels Utilizing Deuterated Thiazoles

Probing Molecular Interactions with Biological Macromolecules and Pathways

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological macromolecules. The introduction of a deuterated methyl group can influence these interactions, primarily by enhancing metabolic stability and allowing for more sustained target engagement.

Enzyme Binding and Inhibition Mechanisms (e.g., 5-Lipoxygenase, Dihydrofolate Reductase, DNA Gyrase B, Cytochrome P450 Isoforms)

Deuterated 2-aminothiazole derivatives are instrumental in studying and optimizing enzyme inhibition. The core scaffold often provides the necessary binding interactions, while deuteration serves to mitigate metabolic breakdown.

5-Lipoxygenase (5-LOX): The 2-aminothiazole moiety is found in potent inhibitors of 5-lipoxygenase, an enzyme crucial to the biosynthesis of inflammatory leukotrienes. wikipedia.orgnih.gov Some thiazole-containing compounds are thought to act as redox-active inhibitors, potentially by reducing the active site iron from its active ferric (Fe³⁺) state to an inactive ferrous (Fe²⁺) state, thereby uncoupling the catalytic cycle. mdpi.commdpi.com In such contexts, the deuterated methyl group on 2-Amino-5-(methyl-d3)-thiazole would not directly participate in the redox mechanism but could enhance the inhibitor's residence time by preventing oxidative metabolism at the 5-position, allowing for more sustained inhibition of 5-LOX.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis and a target for anticancer and antimicrobial agents. researchgate.netwikipedia.org The 2-aminothiazole framework is a component of novel DHFR inhibitors. ebi.ac.uk For instance, certain thiazolo[4,5-d]pyridazine (B3050600) analogues containing a 2-aminothiazole precursor have demonstrated potent inhibition of DHFR, with IC₅₀ values in the nanomolar range. nih.gov Molecular modeling suggests these inhibitors bind within the enzyme's active site, interacting with key residues like Phe31 and Arg22. ebi.ac.uk The role of a methyl-d3 group would be to improve the metabolic stability of the inhibitor, thereby increasing its bioavailability and duration of action against DHFR.

DNA Gyrase B (GyrB): Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibiotics. A number of 2-aminobenzothiazole-based compounds have been developed as potent inhibitors that target the ATP-binding site on the GyrB subunit. The binding of these inhibitors prevents the ATP-dependent DNA supercoiling reaction. While the primary binding interactions are dictated by the larger heterocyclic structure, the presence of a deuterated methyl group on a compound like this compound would serve to block a potential site of metabolism, prolonging the inhibitor's effective concentration and its ability to occupy the GyrB ATP-binding site.

Cytochrome P450 (CYP) Isoforms: CYP enzymes are central to the phase I metabolism of most drugs. The oxidation of a methyl group is a common metabolic pathway mediated by CYPs. The substitution of hydrogen with deuterium (B1214612) at the methyl group of this compound can significantly slow this process due to the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy and requires more energy to break than a C-H bond, resulting in a slower rate of reaction. This strategy has been shown to be effective for other deuterated compounds, where it can reduce metabolic clearance and improve pharmacokinetic properties without altering the primary pharmacology.

Table 1: Summary of 2-Aminothiazole Scaffold Interactions with Key Enzymes

Enzyme Target Inhibition Mechanism Potential Role of Methyl-d3 Group
5-Lipoxygenase Redox inhibition of active site iron; competitive binding. Increase metabolic stability, leading to prolonged enzyme inhibition.
Dihydrofolate Reductase Binds to the active site, blocking dihydrofolate reduction. Enhance pharmacokinetic profile, allowing for sustained target occupancy.
DNA Gyrase B Competes with ATP for the binding site on the GyrB subunit. Prevent oxidative metabolism, increasing inhibitor half-life.
Cytochrome P450 Serves as a substrate for oxidative metabolism. Slows the rate of metabolic oxidation via the kinetic isotope effect (KIE).

Receptor Interaction Studies (e.g., P-glycoprotein, Src Kinase)

P-glycoprotein (P-gp): P-gp is an efflux transporter that plays a significant role in multidrug resistance by pumping xenobiotics out of cells. Thiazole-containing compounds have been shown to interact with P-gp, with some acting as substrates or modulators of its ATPase activity. Studies with amino acid-derived thiazoles indicate that they interact with the drug-binding domains of P-gp. The use of a deuterated analogue like this compound in these studies could help differentiate between transport and metabolism, as the deuterated compound would be less susceptible to metabolic degradation while its interaction with the P-gp binding site remains unchanged.

Src Kinase: The 2-aminothiazole scaffold is a well-established template for potent kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib. nih.gov These inhibitors typically bind to the ATP pocket of the kinase domain. Molecular modeling and crystal structures show that the 2-amino group of the thiazole (B1198619) ring forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interactions of adenine (B156593) in ATP. nih.gov The methyl group at the 5-position can occupy a hydrophobic pocket, and its deuteration in this compound would primarily serve to improve metabolic stability, potentially leading to increased potency in cellular and in vivo models by maintaining higher effective concentrations of the inhibitor.

Isotopic Probes in Metabolic Pathway Elucidation and Tracing Studies

The use of isotopically labeled molecules is fundamental to understanding the complex networks of biochemical reactions that constitute metabolic pathways.

Tracing Carbon and Deuterium Flow in Biochemical Syntheses (e.g., Thiamine (B1217682) Biosynthesis)

Thiamine (Vitamin B1) is an essential cofactor that contains a thiazole moiety. The biosynthesis of this thiazole ring is a complex process that differs between prokaryotes and eukaryotes. Isotopic labeling studies are critical for elucidating this pathway. For example, researchers can synthesize precursors containing isotopes like ¹³C, ¹⁵N, or deuterium to trace the origin and flow of atoms into the final thiamine molecule. A compound like this compound, if used as a precursor or tracer, would allow researchers to follow the fate of the deuterated methyl group through subsequent enzymatic reactions, helping to identify intermediates and clarify the biosynthetic mechanism. ebi.ac.uk

Applications in Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Delineation

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. The deuterium KIE is particularly useful for determining whether a C-H bond is broken in the rate-determining step of a reaction. In the context of this compound, the primary application of the KIE is in studying its metabolism by enzymes like cytochrome P450s.

Research on a series of aminothiazole inhibitors of phosphatidylinositol-3 kinase alpha demonstrated this principle effectively. In vitro studies identified a tert-butyl moiety as the primary site of oxidative metabolism. By replacing this group with its deuterated (d9-tert-butyl) analogue, researchers observed a significant increase in both in vitro and in vivo metabolic stability. This stabilization resulted in a two-fold increase in oral bioavailability in rats. This directly illustrates how deuterating the methyl group in this compound would be expected to slow its metabolism, confirming that C-H bond cleavage at this position is a key metabolic step.

Table 2: Impact of Deuteration on Metabolic Stability of a PI3K-α Inhibitor

Compound In Vitro Half-Life (t½) in Human Liver Microsomes In Vivo Oral Bioavailability (%F) in Rat
Non-deuterated (1) 14 minutes 27%
Deuterated (2, d9-analog) 35 minutes 55%

Data adapted from studies on a proline-amide-urea aminothiazole series.

Studies on Non-Covalent Interactions, Hydrogen Bonding, and Adduct Formation in Solution and Solid State

The thiazole ring and its substituents engage in a variety of non-covalent interactions that are crucial for molecular recognition and crystal packing. Studies using rotational spectroscopy and quantum chemical calculations have precisely characterized these interactions for the thiazole core. researchgate.net

The ring nitrogen atom is a strong hydrogen bond acceptor, readily forming a primary O–H⋯N bond with molecules like formic acid. researchgate.net Additionally, weaker C–H⋯O hydrogen bonds can form, creating stable, planar complexes. The sulfur atom of the thiazole ring is generally a poor hydrogen bond acceptor. The amino group at the 2-position of this compound would be a strong hydrogen bond donor, capable of forming N-H⋯N or N-H⋯O interactions. The thiazole nitrogen can also participate in tetrel bonding, interacting with the electrophilic carbon of molecules like carbon dioxide. The methyl-d3 group itself is largely non-polar and would engage in weaker van der Waals interactions. The isotopic substitution from protium (B1232500) to deuterium does not significantly alter the nature of these non-covalent interactions, which are governed by electrostatic and electronic properties.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Amino 5 Methyl D3 Thiazole

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 2-Amino-5-(methyl-d3)-thiazole, techniques like HPLC, UPLC, and TLC are indispensable for isolation, purity assessment, and preliminary analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity profiling of this compound. The chromatographic behavior of the deuterated compound is virtually identical to its non-deuterated analog, 2-Amino-5-methyl-thiazole, allowing for the adaptation of existing methods.

Reversed-Phase (RP) HPLC: This is the most common mode used for separating moderately polar compounds like aminothiazoles. sielc.com A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov An acid modifier is often added to the mobile phase to improve peak shape and retention time consistency by protonating the amino group. For standard UV detection, phosphoric acid is suitable, but for mass spectrometry compatibility, a volatile acid like formic acid is required. sielc.comsielc.com

Mixed-Mode Chromatography: For more complex mixtures where reversed-phase separation alone is insufficient, mixed-mode chromatography offers enhanced selectivity. helixchrom.com These columns possess both hydrophobic (reversed-phase) and ion-exchange characteristics. sielc.comzodiaclifesciences.com This dual retention mechanism allows for the separation of compounds based on both their polarity and ionic properties, which can be finely tuned by adjusting the mobile phase's organic content and buffer concentration/pH. sielc.comhelixchrom.comzodiaclifesciences.com This approach can resolve structurally similar impurities that might co-elute with the main compound in a standard RP-HPLC setup. sielc.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. sielc.com Methods developed for HPLC can often be transferred to UPLC systems to improve throughput, which is particularly valuable in screening and high-volume research applications. sielc.com

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

Parameter Reversed-Phase (RP) Method Mixed-Mode Method
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov Mixed-Mode Cation-Exchange (e.g., Coresep 100, 100 mm x 3.2 mm, 2.7 µm) helixchrom.com
Mobile Phase A 0.1% Formic Acid in Water sielc.com 0.1% Formic Acid in Water with 30 mM Ammonium Formate helixchrom.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile sielc.com 0.1% Formic Acid in Acetonitrile with 70 mM Ammonium Formate helixchrom.com
Gradient Isocratic or Gradient (e.g., 5% to 95% B over 10 min) Gradient elution with both organic (Acetonitrile) and buffer strength (Ammonium Formate) helixchrom.com
Flow Rate 1.0 mL/min (HPLC) nih.gov or 0.4 mL/min (UPLC) 1.2 mL/min sielc.com
Detection UV at 270-272 nm sielc.comnih.gov UV at 270 nm, MS-compatible helixchrom.com

| Column Temp. | 25-40 °C | 30 °C |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov In the synthesis of this compound, TLC is an invaluable tool to track the consumption of starting materials and the formation of the desired product. nih.govnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the plate is visualized, usually under UV light, to reveal the spots corresponding to different compounds. The relative retention factor (Rf) value helps in identifying the product versus the reactants.

Table 2: General TLC Parameters for Monitoring the Synthesis of Aminothiazole Derivatives

Parameter Description
Stationary Phase Silica Gel 60 F254 plates
Mobile Phase A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate, Dichloromethane (B109758):Methanol)
Application Capillary spotting of the reaction mixture at different time points
Development In a sealed chromatography tank saturated with the mobile phase vapor
Visualization UV lamp (254 nm), or staining with reagents like potassium permanganate (B83412) or iodine

| Analysis | Comparison of Rf values of spots corresponding to starting materials, intermediates, and the final product |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the analysis of this compound. It combines the superior separation capabilities of HPLC/UPLC with the high sensitivity and unparalleled specificity of mass spectrometry. sielc.comhelixchrom.com This is particularly crucial for deuterated compounds, as MS can easily distinguish the analyte from its unlabeled counterparts based on the mass difference imparted by the deuterium (B1214612) atoms.

For analysis, an LC method similar to those described for HPLC is used, with the mandatory use of volatile mobile phase modifiers like formic or acetic acid. sielc.com The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like aminothiazoles. The compound is ionized, usually forming a protonated molecule [M+H]+ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for selective detection and quantification.

Table 3: Typical LC-MS Parameters for this compound

Parameter Setting
Separation Reversed-Phase UPLC (for high throughput)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Analyte (m/z) Expected [M+H]+ for C₄H₃D₃N₂S (Exact mass will be higher than the non-deuterated analog)
Detection Mode Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for impurity profiling
Internal Standard A stable isotope-labeled analog (e.g., ¹³C, ¹⁵N labeled) or a structural analog nih.gov

| Sample Preparation | Protein precipitation for plasma samples nih.gov or simple dilution for reaction mixtures |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that offers very high chromatographic efficiency. However, due to the low volatility and polar nature of this compound, direct analysis is not feasible. dntb.gov.uamdpi.com Chemical derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC. researchgate.net

A common two-step derivatization process involves esterification followed by acylation of the amino group. researchgate.net For example, the amino group can be acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Once derivatized, the compound can be separated on a GC column and detected by MS. GC-MS is exceptionally well-suited for isotopic analysis, providing high-resolution data that can be used to confirm the isotopic enrichment and purity of the this compound.

Table 4: Hypothetical GC-MS Method for Isotopic Analysis

Parameter Description
Derivatization Two-step derivatization: e.g., acylation of the primary amine with an F-rich reagent like PFPA mdpi.comresearchgate.net
GC Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 50°C to 280°C) to elute the derivatized analyte
Ionization Source Electron Ionization (EI)

| MS Detection | Full scan to identify fragmentation patterns or SIM to quantify specific isotopic species |

Method Validation and Quantification Strategies for Research Applications

For research applications requiring quantitative data, the chosen analytical method (typically LC-MS) must be properly validated to ensure that the results are reliable, accurate, and reproducible. europa.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. researchgate.netd-nb.info

Specificity and Selectivity: This ensures that the signal measured is from the analyte of interest and not from interfering components in the sample matrix (e.g., plasma, reaction byproducts). d-nb.info This is assessed by analyzing blank matrix samples and comparing them to spiked samples. d-nb.info

Linearity and Range: A calibration curve is generated by analyzing standards at several concentration levels. europa.eu The method is considered linear if the response is directly proportional to the concentration over a defined range. researchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the degree of scatter between repeated measurements. researchgate.net Both are typically evaluated at multiple concentration levels (e.g., low, medium, and high QCs) on the same day (intra-day) and on different days (inter-day). d-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net The LOQ often defines the lower end of the calibration curve. europa.eu

Stability: The stability of the analyte is assessed in the biological matrix and in stock solutions under various storage and handling conditions to ensure that the concentration does not change between sample collection and analysis. researchgate.net

Table 5: Key Method Validation Parameters and Typical Acceptance Criteria for Research

Validation Parameter Description Common Acceptance Criterion
Selectivity No significant interfering peaks at the analyte's retention time in blank samples. d-nb.info Response in blank <20% of LLOQ response
Linearity The relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99
Accuracy Closeness of measured concentration to the nominal value. Mean concentration within ±15% of nominal value (±20% at LLOQ) europa.eu
Precision Repeatability of measurements, expressed as Coefficient of Variation (%CV). %CV ≤ 15% (≤ 20% at LLOQ) europa.eu

| Limit of Quantification (LOQ) | Lowest point on the calibration curve with acceptable accuracy and precision. | Signal-to-noise ratio > 10 d-nb.info |

Applications of 2 Amino 5 Methyl D3 Thiazole in Academic Chemical Research

As a Structural Building Block for the Synthesis of Novel Chemical Entities

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net The non-deuterated parent compound, 2-amino-5-methylthiazole (B129938), is a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. nih.govchemicalbook.commdpi.comjocpr.com These synthetic efforts often involve modifications at the amino group or the thiazole (B1198619) ring to explore structure-activity relationships (SAR) and optimize pharmacological profiles. nih.gov

Given the synthetic accessibility and reactivity of the 2-aminothiazole core, 2-Amino-5-(methyl-d3)-thiazole can be readily employed as a building block to introduce a deuterated methyl group into novel chemical entities. This strategic incorporation of deuterium (B1214612) can be particularly advantageous in drug discovery and development. Deuteration at a metabolic soft spot can alter the pharmacokinetic profile of a drug candidate, often leading to a slower rate of metabolism. This "kinetic isotope effect" can result in improved metabolic stability, increased half-life, and enhanced oral bioavailability.

The synthesis of novel compounds from this compound would follow established synthetic routes for 2-aminothiazole derivatives. These methods include acylation, alkylation, and condensation reactions at the amino group, as well as various coupling reactions to modify the thiazole ring. By using the deuterated starting material, researchers can systematically investigate the impact of site-specific deuteration on the biological activity and pharmacokinetic properties of new chemical entities.

Table 1: Examples of Novel Chemical Entities Synthesized from 2-Aminothiazole Scaffolds
Derivative ClassSynthetic ApproachPotential ApplicationReference
Schiff BasesCondensation with various aldehydesAntioxidant, Antimicrobial nih.gov
Amide DerivativesAcylation with carboxylic acids or acid chloridesAnticancer, Anti-inflammatory nih.gov
Sulfonamide DerivativesReaction with sulfonyl chloridesEnzyme inhibition
Urea and Thiourea (B124793) DerivativesReaction with isocyanates or isothiocyanatesKinase inhibition

Role in Isotopic Labeling Studies and Tracer Applications for Mechanistic Insights

One of the most significant applications of this compound lies in its use as an isotopic tracer in mechanistic studies. The three deuterium atoms in the methyl group provide a distinct mass signature that can be readily detected by mass spectrometry (MS). This allows researchers to track the fate of the molecule or specific fragments through complex chemical reactions or biological pathways.

In drug metabolism studies, deuterated compounds are invaluable for elucidating metabolic pathways and identifying metabolites. By administering a drug candidate synthesized with a deuterated tag, such as one derived from this compound, researchers can distinguish drug-related material from endogenous compounds in biological matrices like plasma, urine, and tissue homogenates. The characteristic mass shift of +3 amu (atomic mass units) for the deuterated methyl group simplifies the identification of metabolites by LC-MS analysis.

Furthermore, the kinetic isotope effect associated with the C-D bond can provide mechanistic insights into enzyme-catalyzed reactions. If the cleavage of a C-H bond at the methyl group is a rate-determining step in a metabolic transformation, the corresponding C-D bond in the deuterated analog will be broken more slowly. This can lead to a shift in metabolic pathways, providing valuable information about the enzymes involved and the mechanism of action.

Utility as a Chemical Probe for Target Identification in in vitro Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. ox.ac.uk While there are no specific reports on the use of this compound as a chemical probe, its structural features and the principles of probe design suggest its potential in this area. The 2-aminothiazole scaffold itself has been identified as a privileged structure in drug discovery, with derivatives showing activity against a range of biological targets, including kinases and other enzymes. nih.govnih.govnih.govnih.gov

A deuterated compound like this compound could be elaborated into a chemical probe. For instance, it could be functionalized with a reactive group for covalent modification of the target protein or a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) for detection and pull-down experiments. The deuterated methyl group would serve as a stable isotopic label, facilitating the identification of the probe and its protein adducts by mass spectrometry.

In a typical target identification experiment, a cell lysate or tissue extract is treated with the chemical probe. After incubation, the probe-protein complexes are enriched and analyzed by proteomics to identify the protein targets. The presence of the deuterated tag would aid in the confident identification of probe-derived peptides during mass spectrometric analysis.

Contribution to Reference Material Development and Quality Control in Research Laboratories

In analytical chemistry, particularly in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. This compound is ideally suited for use as or for the synthesis of such internal standards.

When quantifying a non-deuterated analyte (e.g., a drug candidate containing the 2-amino-5-methylthiazole moiety) in a complex biological matrix, a known amount of the deuterated analog is added to the sample at the beginning of the analytical workflow. The deuterated internal standard co-elutes with the analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. However, it is detected at a different mass-to-charge ratio (m/z) due to the presence of the deuterium atoms.

This co-elution and similar ionization behavior allow the internal standard to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved.

The development of this compound as a reference material involves its synthesis with high isotopic and chemical purity. Quality control procedures for such a standard would include:

Identity Confirmation: Verification of the chemical structure using techniques like NMR and mass spectrometry.

Purity Assessment: Determination of chemical purity by methods such as HPLC and elemental analysis.

Isotopic Enrichment: Measurement of the percentage of deuterium incorporation by mass spectrometry.

Stability Studies: Evaluation of the compound's stability under various storage conditions.

Table 2: Quality Control Parameters for this compound as a Reference Standard
ParameterAnalytical TechniqueAcceptance Criteria
Chemical Identity¹H NMR, ¹³C NMR, MSConsistent with the proposed structure
Chemical PurityHPLC-UV, GC-FID≥ 98%
Isotopic PurityMass Spectrometry≥ 98% Deuterium incorporation
Residual SolventsGC-HSWithin specified limits
Water ContentKarl Fischer Titration≤ 0.5%

Future Research Directions and Emerging Opportunities in Deuterated Thiazole Chemistry

Exploration of Novel and Sustainable Synthetic Routes for Isotopic Analogs

The synthesis of isotopically labeled compounds like 2-Amino-5-(methyl-d3)-thiazole is a critical first step for their application in research. While traditional methods for synthesizing 2-aminothiazoles are well-established, future research will focus on developing novel and sustainable routes for their deuterated analogs.

Current synthetic strategies for the non-deuterated 2-amino-5-methylthiazole (B129938) often involve the Hantzsch thiazole (B1198619) synthesis, which entails the reaction of an α-haloketone or α-haloaldehyde with a thiourea (B124793). google.comresearchgate.netmdpi.com For the synthesis of this compound, this would require a deuterated starting material, such as a deuterated equivalent of 2-chloropropionaldehyde. A patented method describes the preparation of 2-amino-5-methylthiazole from 2-chloropropionaldehyde and thiourea. google.com To produce the d3-analog, a corresponding deuterated 2-chloropropionaldehyde would be necessary.

Future research will likely focus on more sustainable and efficient methods. This includes the use of green chemistry principles such as employing renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov Innovative techniques like microwave irradiation and ultrasound-assisted synthesis could offer advantages in terms of scalability, cost-effectiveness, and simplified purification. nih.gov Furthermore, strategies for the sustainable synthesis of deuterium-labeled organic compounds using immobilized and recyclable (bio)catalysts are emerging, which could be adapted for deuterated thiazole synthesis. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

MethodDescriptionPotential Advantages
Modified Hantzsch Synthesis Reaction of a deuterated α-haloaldehyde (e.g., 2-chloro-1,1,1-d3-propanal) with thiourea.Utilizes a well-established and versatile reaction.
Catalytic Deuteration Direct C-H deuteration of 2-amino-5-methylthiazole using a suitable catalyst and deuterium (B1214612) source (e.g., D2O).Potentially more atom-economical and avoids the synthesis of deuterated starting materials.
Enzymatic Synthesis Use of enzymes to selectively incorporate deuterium into the methyl group of a thiazole precursor. simsonpharma.comHigh selectivity and mild reaction conditions.
Sustainable Flow Chemistry Continuous flow synthesis using deuterated reagents for improved control, safety, and scalability.Enhanced reaction efficiency and safety.

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

Understanding the reaction mechanisms and kinetics of deuterated compounds is crucial for their rational design and application. Advanced spectroscopic probes offer the potential for real-time analysis of these processes. Spectroscopic probes are reagents that interact with target analytes, resulting in changes to their spectroscopic properties, which allows for their determination. cas.cn

Future research will likely involve the development and application of techniques such as in-situ NMR and Raman spectroscopy to monitor the synthesis of this compound and its subsequent reactions. These methods can provide valuable insights into reaction intermediates, transition states, and the kinetic isotope effect in real-time. For instance, a kinetic isotope effect (KIE) of 2.4 was measured using deuterated imidazole, demonstrating the utility of isotopic labeling in mechanistic studies. acs.org

Furthermore, the development of fluorescent probes based on the 2-aminothiazole (B372263) scaffold could enable the visualization of the compound's distribution and interaction with biological targets within living cells. The design of such probes can be guided by the understanding that specific chemical moieties can confer selectivity for particular enzymes or cellular components. cas.cn

High-Throughput Computational Screening and Rational Design of Deuterated Thiazole Derivatives

Computational methods are becoming increasingly indispensable in modern drug discovery and materials science. High-throughput computational screening and rational design offer a powerful approach to explore the vast chemical space of deuterated thiazole derivatives and identify candidates with desired properties.

Future research will leverage computational tools for:

Predicting Physicochemical Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in understanding how deuteration affects properties like bond strength, polarity, and reactivity.

Virtual Screening: High-throughput virtual screening (HTVS) can be employed to screen large libraries of virtual deuterated thiazole compounds against specific biological targets. nih.gov This approach can rapidly identify potential hits for further experimental validation, saving time and resources. Diversity-based HTVS can be particularly useful in exploring a wide range of chemical scaffolds. nih.gov

Predicting Metabolic Stability: Computational models can be developed to predict the metabolic fate of deuterated compounds, helping to rationalize the observed kinetic isotope effects and guide the design of molecules with improved pharmacokinetic profiles.

Integration with Systems Chemical Biology Approaches for Comprehensive Pathway Perturbation Studies

Systems chemical biology aims to understand the effects of small molecules on complex biological networks. nih.govnih.govresearchgate.net The use of deuterated compounds like this compound within a systems chemical biology framework can provide a comprehensive understanding of how subtle isotopic changes can perturb entire biological pathways.

Future research in this area will focus on:

Isotope-Labeled Metabolomics: Using this compound as a tracer in metabolomics studies can help to elucidate its metabolic pathways and identify its downstream targets. The deuterium label allows for the clear distinction between the administered compound and its endogenous counterparts.

Network Perturbation Analysis: By integrating data from proteomics, transcriptomics, and metabolomics, researchers can build computational models of biological networks and simulate the effects of introducing this compound. This can reveal how the compound perturbs cellular signaling and metabolic pathways.

Target Identification and Validation: Systems-level data can help to identify the primary biological targets of deuterated thiazole derivatives and validate their mechanism of action.

Creation of Diverse Deuterated Thiazole Libraries for Focused Chemical Biology and Assay Screening

The creation of diverse chemical libraries is fundamental to drug discovery and chemical biology. chemscene.com Building libraries of deuterated thiazole derivatives will provide a valuable resource for identifying novel probes and drug candidates.

Emerging opportunities in this area include:

Combinatorial Synthesis: Developing efficient combinatorial synthesis strategies to generate a wide variety of deuterated thiazole derivatives with different substitution patterns. This will allow for a systematic exploration of the structure-activity relationships.

Fragment-Based Screening: Assembling focused libraries of fragment-sized deuterated thiazoles for use in fragment-based drug discovery campaigns. nih.gov Thiazoles have been identified as privileged scaffolds in such screenings. nih.gov

High-Throughput Screening: Screening these libraries against a panel of biological targets using high-throughput screening (HTS) assays to identify compounds with specific biological activities. mdpi.com The combination of HTS with sensitive detection methods like high-resolution mass spectrometry can facilitate the rapid identification of active compounds. nih.gov

The development and application of these diverse deuterated thiazole libraries will undoubtedly accelerate the discovery of new chemical tools and therapeutic agents with improved properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Amino-5-(methyl-d3)-thiazole and its derivatives?

The synthesis involves cyclization reactions using thiourea derivatives and deuterated methyl precursors. For non-deuterated analogs, acetylation of 2-amino-thiazole derivatives under solvent-free conditions with acetic anhydride (60–70°C) yields N-acetylated products. Deuterated methyl groups are introduced via isotopic exchange or deuterated alkylating agents. A typical procedure includes refluxing in DMSO for 18 hours, followed by crystallization (water-ethanol), achieving ~65% yield. Structural analogs like 2-amino-5-(4-acetylphenylazo)-thiazole are synthesized via coupling reactions under mild basic conditions .

Q. How is the structural confirmation of this compound performed using spectroscopic techniques?

  • IR Spectroscopy : NH stretching bands appear at 3164–3172 cm⁻¹, while C=O stretches (e.g., acetyl groups) are observed at 1665–1684 cm⁻¹.
  • ¹H NMR : Deuterated methyl groups (CD₃) are identified by the absence of proton signals, while non-deuterated CH₃ groups in analogs show singlets at δ 2.25–2.62 ppm. Thiazole ring protons resonate as singlets at δ 6.90–8.16 ppm.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 246 for C₁₁H₁₀N₄OS) confirm molecular weight .

Q. What biological activities are associated with thiazole derivatives, and how are they screened?

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. Screening involves:

  • In vitro assays : Testing against microbial strains (e.g., Candida) or cancer cell lines (e.g., breast MCF-7).
  • In vivo models : Evaluating antioxidant activity via liver enzyme profiles (e.g., SOD, CAT) in rodent studies.
  • Thermal stability analysis : Polyimide derivatives are assessed for glass transition temperatures (Tg) and dielectric constants for material science applications .

Advanced Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing novel thiazole derivatives?

Discrepancies in NH proton shifts or unexpected C=O bands may arise from solvent polarity or impurities. Strategies include:

  • 2D NMR (HSQC/HMBC) : Resolves ambiguous proton-carbon correlations, especially in aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas to rule out by-products.
  • Re-synthesis under controlled conditions : Anhydrous solvents and inert atmospheres minimize side reactions. For example, inconsistent acetyl group signals in ¹H NMR are clarified using deuterated DMSO .

Q. What strategies improve the reaction yield and purity of this compound derivatives in electrophilic substitution reactions?

  • Optimized stoichiometry : A 1:1 molar ratio of chloroacetyl chloride to thiazole amine in DMF with triethylamine (TEA) increases purity to >95%.
  • Temperature control : Maintaining 60–70°C during acetylation reduces decomposition.
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol-water) removes unreacted starting materials .

Q. What mechanistic insights govern the reactivity of the amino group in this compound towards electrophilic reagents?

The amino group's nucleophilicity is modulated by the electron-withdrawing thiazole ring and deuterated methyl group. Acetylation proceeds via nucleophilic attack on acetic anhydride, forming a tetrahedral intermediate. Benzoylation under pyridine catalysis follows a similar pathway, with benzoyl chloride generating reactive acylium ions. IR and NMR data (e.g., C=O at 1682 cm⁻¹, CH₃ at δ 2.45 ppm) confirm reaction progression .

Q. How do structural modifications (e.g., deuterated methyl groups) impact the biological and physicochemical properties of thiazole derivatives?

  • Deuterium effects : CD₃ groups enhance metabolic stability (deuterium isotope effect) and prolong half-life in vivo.
  • Thermal stability : Polyimides with thiazole cores exhibit high Tg values (>250°C) and low dielectric constants (~2.5), ideal for microelectronics.
  • Solubility : Electron-withdrawing substituents (e.g., nitro groups) reduce solubility in polar solvents, requiring DMF or DMSO for dissolution .

Data Contradiction Analysis

Conflicting reports on reaction yields (e.g., 65% vs. 75%) may stem from:

  • Solvent purity : Trace water in DMSO reduces acetylation efficiency.
  • Catalyst variability : Triethylamine (TEA) quality impacts chloroacetyl chloride reactivity.
  • Isotopic purity : Incomplete deuteration of methyl groups alters spectroscopic and biological outcomes. Cross-validation with isotopic labeling studies (e.g., mass spectrometry) is critical .

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